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molecular formula C9H6Br2S2 B8520217 3,5-Dibromo-5'-methyl-2,2'-bithiophene

3,5-Dibromo-5'-methyl-2,2'-bithiophene

Cat. No. B8520217
M. Wt: 338.1 g/mol
InChI Key: HIGOSVZGXHKDII-UHFFFAOYSA-N
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Patent
US09227986B2

Procedure details

N-Bromosuccinimide (15.55 g, 87 mmol) was added portionwise to stirred solution of 3-bromo-5′-methyl-2,2′-bithiophene (20.56 g, 79 mmol) in glacial acetic acid (200 mL) containing acetic anhydride (25 mL) at RT. The mixture was stirred and monitored by TLC. After completion (1.5 h) the reaction was diluted with water (200 mL) and the oily phase was taken into ether and separated. The aqueous phase was extracted with ether. The combined organic phases were washed with 1 M NaOH solution followed by water. Removal of the solvent left a solidifying oil, which was sonicated in methanol yielding after filtration and drying 3,5-dibromo-5′-methyl-2,2′-bithiophene as off-white solid (single spot on TLC). Yield: 20.6 g (77%). 1H NMR (600 MHz, CD2Cl2) ppm 7.13 (d, J=3.6 Hz, 1H), 6.97 (s, 1H), 6.74-6.72 (m, 1H), 2.48-2.47 (m, 3H)
Quantity
15.55 g
Type
reactant
Reaction Step One
Quantity
20.56 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[Br:9][C:10]1[CH:14]=[CH:13][S:12][C:11]=1[C:15]1[S:16][C:17]([CH3:20])=[CH:18][CH:19]=1.C(OC(=O)C)(=O)C.CCOCC>C(O)(=O)C.O>[Br:9][C:10]1[CH:14]=[C:13]([Br:1])[S:12][C:11]=1[C:15]1[S:16][C:17]([CH3:20])=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
15.55 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Two
Name
Quantity
20.56 g
Type
reactant
Smiles
BrC1=C(SC=C1)C=1SC(=CC1)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ether
WASH
Type
WASH
Details
The combined organic phases were washed with 1 M NaOH solution
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
WAIT
Type
WAIT
Details
left a solidifying oil, which
CUSTOM
Type
CUSTOM
Details
was sonicated in methanol yielding
FILTRATION
Type
FILTRATION
Details
after filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying 3,5-dibromo-5′-methyl-2,2′-bithiophene as off-white solid (single spot on TLC)

Outcomes

Product
Name
Type
Smiles
BrC1=C(SC(=C1)Br)C=1SC(=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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